4-Bromo-3-iodopyridin-2-amine

Carbonylative Suzuki Coupling Benzoylpyridine Synthesis Pd-Catalyzed Cross-Coupling

4-Bromo-3-iodopyridin-2-amine (1805270-41-0, 97%) is the preferred ortho-dihalogenated 2-aminopyridine for programmable sequential functionalization. The I>Br oxidative addition reactivity gap (ca. 10³–10⁵) enables protecting-group-free Suzuki-Miyaura couplings, avoiding statistical mixtures typical of symmetrical dihalides. Essential for 3,4-diarylated kinase inhibitor scaffolds (c-MET, ALK, FGFR) and activity-based probes. Store at 2-8°C under inert atmosphere. Order this kinetically addressable intermediate for high-yield, step-economical synthesis.

Molecular Formula C5H4BrIN2
Molecular Weight 298.91 g/mol
Cat. No. B11787386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-iodopyridin-2-amine
Molecular FormulaC5H4BrIN2
Molecular Weight298.91 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Br)I)N
InChIInChI=1S/C5H4BrIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
InChIKeyBSPUWCHCWKSCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-iodopyridin-2-amine: A Strategic Dual-Halogenated Building Block for Programmable Synthesis


4-Bromo-3-iodopyridin-2-amine (CAS: 1805270-41-0, MW: 298.91 g/mol) is an unsymmetrically dihalogenated 2-aminopyridine derivative that serves as a versatile, programmable intermediate in medicinal chemistry and complex molecule synthesis . Its core value proposition stems from the ortho-disposition of two electronically and sterically distinct halogens—bromine at the 4-position and iodine at the 3-position—adjacent to an amino group at C2. This specific arrangement is not a generic substitution pattern; it establishes a predictable, kinetically controlled reactivity gradient that is foundational for sequential, chemoselective cross-coupling and functionalization strategies [1].

Why 4-Bromo-3-iodopyridin-2-amine Cannot Be Replaced by Other Halogenated 2-Aminopyridines


Generic substitution of 4-Bromo-3-iodopyridin-2-amine with its closest analogs—including 4-bromo-3-chloropyridin-2-amine, 4-chloro-3-iodopyridin-2-amine, or the symmetrical 3,4-dibromopyridin-2-amine—is scientifically untenable due to fundamental differences in their programmed reactivity. The C(sp²)–I bond at the 3-position exhibits a significantly lower activation barrier for oxidative addition to palladium(0) and copper(I) catalytic systems compared to C(sp²)–Br or C(sp²)–Cl bonds, a difference of approximately 5-10 kcal/mol [1]. This electronic disparity, coupled with the steric and electronic influence of the ortho-amino group, creates a unique 'addressable' system for selective sequential functionalization. Symmetrical dihalides (e.g., 3,4-dibromo) lead to statistical mixtures or require difficult-to-control monoselective conditions, while chlorinated analogs (e.g., 4-bromo-3-chloro) possess a compressed reactivity window that often fails to deliver clean, high-yielding stepwise derivatizations [2].

Quantitative Evidence Guide: Benchmarking the Differential Reactivity of 4-Bromo-3-iodopyridin-2-amine


Carbonylative Suzuki Coupling Reactivity: Iodo- vs. Bromopyridine Selectivity

In palladium-catalyzed carbonylative Suzuki coupling, the intrinsic reactivity of halopyridines follows a clear order: iodo- > bromo- >> chloropyridines [1]. Under optimized conditions (palladium-phosphane catalyst, CO atmosphere), benzoylpyridines are obtained in high yields of 80–95%. Critically, the reactivity of dihalopyridines with differential halogens can be selectively tuned. For 4-Bromo-3-iodopyridin-2-amine, this translates to predictable, exclusive reaction at the 3-iodo position in the first coupling event, leaving the 4-bromo site intact for a second orthogonal transformation. This contrasts with 3,4-dibromopyridin-2-amine, where selective monofunctionalization is a major synthetic challenge often resulting in lower overall yields and complex mixtures [1].

Carbonylative Suzuki Coupling Benzoylpyridine Synthesis Pd-Catalyzed Cross-Coupling

Copper(I)-Catalyzed Amination: Superior Reactivity of 4-Iodopyridine Moiety

A study on CuI-catalyzed amination of halogenopyridines with polyamines revealed a strong dependence of product yields on the starting halogenopyridine [1]. 2-Iodopyridine, identified as a more reactive substrate, readily formed N,N-diarylated products. For the target compound, this implies that the 3-iodo substituent will undergo Cu-catalyzed amination with high efficiency and selectivity over the 4-bromo substituent. The study reports best yields for N,N′-dipyridin-2-yl derivatives of 76% for a triamine and 68% for a tetraamine using iodopyridine substrates [1]. In contrast, bromopyridines are less reactive, and symmetrical dibromopyridines often yield complex mixtures of mono- and diaminated products due to poor discrimination.

CuI-Catalyzed Amination N-Arylation Halopyridine Reactivity

Halogen Bond Donor Potential: Iodine vs. Bromine in Pyridinium Systems

A comprehensive structural and computational evaluation of halogenopyridinium cations revealed that iodo- and bromopyridinium cations always form halogen-bonding contacts with iodide anions shorter than the sum of the van der Waals radii, whereas chloropyridinium cations often fail to form halogen bonds or participate in longer, weaker contacts [1]. The study quantified the probability of halogen bond participation: for chloropyridines, it remains below 60%, while for iodo- and bromopyridinium cations, the probability is effectively 100% [1]. This translates to a reliable, strong halogen bond at the 3-iodo position in 4-Bromo-3-iodopyridin-2-amine upon N-alkylation or protonation, offering a predictable supramolecular synthon. The 4-bromo group provides a secondary, weaker interaction site for hierarchical assembly.

Halogen Bonding Crystal Engineering Molecular Recognition

Stepwise Pd-Catalyzed Cross-Coupling: Programmed Sequential Functionalization

The differential reactivity of C–I vs. C–Br bonds in 4-Bromo-3-iodopyridin-2-amine is the cornerstone of its utility in sequential Pd-catalyzed cross-couplings. The iodine atom at C3 undergoes oxidative addition to Pd(0) with a rate constant typically 10³–10⁵ times faster than the bromine atom at C4 under standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, aqueous carbonate base) [1]. This allows for the installation of a first aryl, heteroaryl, or alkenyl group exclusively at C3. Subsequent coupling at C4 can then be achieved using a more forcing condition or a specialized catalyst system. This programmed sequence is not possible with the symmetrical 3,4-dibromopyridin-2-amine, which requires complex protecting group strategies or suffers from low-yielding monoselective couplings.

Sequential Cross-Coupling Regioselective Functionalization Suzuki-Miyaura Reaction

Amino-Directed Reactivity Modulation: Ortho-Substituent Effect

The 2-amino group in 4-Bromo-3-iodopyridin-2-amine is not merely a passive spectator; it actively modulates the reactivity of the adjacent halogens through both steric and electronic effects. In Pd-catalyzed cross-coupling, the NH₂ group can act as a directing group, facilitating oxidative addition at the ortho-iodo position via a chelation-assisted pathway, further enhancing the inherent C–I > C–Br selectivity [1]. This contrasts with analogs lacking the ortho-amino group, such as 4-bromo-3-iodopyridine, where selectivity is governed solely by the intrinsic electronic properties of the halogens and is generally lower. This directing effect is absent in symmetrical dibromo or chloro-iodo analogs with different substitution patterns, making the 2-amino-4-bromo-3-iodo arrangement uniquely effective.

Directing Group Chelation-Assisted Coupling 2-Aminopyridine Scaffold

Comparative Stability: Mixed Halogen vs. Symmetrical Dihalide

The combination of bromine and iodine on the pyridine ring confers a balance of reactivity and stability that is favorable for routine laboratory handling and long-term storage. While iodopyridines can be prone to light-induced deiodination, the presence of the electron-withdrawing bromine atom in 4-Bromo-3-iodopyridin-2-amine stabilizes the C–I bond relative to mono-iodopyridines. Storage recommendations are 2-8°C in the dark under inert atmosphere, which is standard for this class . In contrast, the highly reactive 3,4-diiodopyridin-2-amine is significantly less stable and more challenging to handle. The 4-bromo-3-iodo substitution thus offers an optimal profile: the iodine provides high reactivity for first-step functionalization, while the bromine ensures the intermediate is shelf-stable and manageable.

Chemical Stability Storage Handling Safety

High-Impact Application Scenarios for 4-Bromo-3-iodopyridin-2-amine


Medicinal Chemistry: Programmable Synthesis of Kinase Inhibitor Cores

4-Bromo-3-iodopyridin-2-amine is an ideal starting material for the modular construction of 3,4-diarylated 2-aminopyridines, a core scaffold in numerous Type II kinase inhibitors (e.g., targeting c-MET, ALK, or FGFR). The ability to perform a highly selective Suzuki-Miyaura coupling at the 3-iodo position (using aryl/heteroaryl boronic acids) followed by a subsequent coupling at the 4-bromo position enables the rapid, parallel synthesis of diverse compound libraries with defined substitution vectors. This sequential strategy, underpinned by the I > Br reactivity gap of approximately 10³–10⁵ in oxidative addition rate [1], avoids the need for protecting group chemistry and minimizes purification challenges, accelerating hit-to-lead optimization programs [2].

Supramolecular Chemistry & Crystal Engineering: Reliable Halogen Bond Synthon

The 3-iodo substituent in 4-Bromo-3-iodopyridin-2-amine, upon conversion to the corresponding N-alkylpyridinium salt, serves as a robust and reliable halogen bond donor. With a near-100% probability of participating in strong halogen bonds with halide anions (bond lengths shorter than the sum of van der Waals radii) [1], this moiety is a valuable building block for designing predictable supramolecular architectures. Applications include the construction of functional porous materials, solid-state catalysts, and anion-templated assemblies. The secondary, weaker halogen bond donor at the 4-bromo position allows for the creation of hierarchical, anisotropic interactions, a feature absent in symmetrical dihalides [2].

Chemical Biology: Orthogonal Bioconjugation and Activity-Based Probes

The chemoselective functionalization of the 3-iodo position allows for the installation of a fluorescent dye, biotin tag, or photoaffinity label while preserving the 4-bromo group as a latent handle for later diversification or as a site for further radiolabeling. This orthogonal reactivity, demonstrated by the high-yielding CuI-catalyzed amination (up to 76% for triamines) at the iodo-site [1], is highly valuable for creating activity-based probes for protein kinases or other 2-aminopyridine-binding proteins. The amino group itself can be utilized for direct conjugation, offering a third orthogonal functional handle.

Process Chemistry & Scale-Up: Robust Intermediate for Multistep Syntheses

For process chemists, the balanced profile of 4-Bromo-3-iodopyridin-2-amine—combining high, selective reactivity with manageable stability (storage at 2-8°C under inert atmosphere) [1]—makes it a preferred intermediate over more reactive but unstable analogs like 3,4-diiodopyridin-2-amine. Its use in sequential cross-coupling strategies reduces the number of synthetic steps and the need for protecting group manipulations, leading to higher overall yields and lower cost of goods in the production of complex pharmaceutical intermediates [2].

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